3-(1,3-benzodioxol-5-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine hydrate, brominated phenols, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the phenol ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 3-(1,3-benzodioxol-5-yl)benzoate
- (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en
Uniqueness
Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C18H13BrN4O4 |
---|---|
Molecular Weight |
429.2 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H13BrN4O4/c19-12-2-3-15(24)11(5-12)8-20-23-18(25)14-7-13(21-22-14)10-1-4-16-17(6-10)27-9-26-16/h1-8,24H,9H2,(H,21,22)(H,23,25)/b20-8+ |
InChI Key |
XFNZFXQWSKBOCX-DNTJNYDQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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